Faujasite ((K0-1Na0-1Ca0-0.5)3.2-3.8(Al3.2-3.8Si8.2-8.8O24).16H2O)
Description
Faujasite, with the chemical formula (K₀₋₁Na₀₋₁Ca₀₋₀.₅)₃.₂₋₃.₈(Al₃.₂₋₃.₈Si₈.₂₋₈.₈O₂₄)·16H₂O, is a synthetic or naturally occurring zeolite belonging to the FAU (faujasite) framework type. It is characterized by a three-dimensional pore structure with 12-membered ring channels (0.74 nm diameter) and a high surface area (500–900 m²/g) . Its Si/Al ratio ranges from 1.1 (zeolite X) to 2.1 (zeolite Y), influencing acidity and thermal stability . Faujasite is synthesized hydrothermally and widely used in fluid catalytic cracking (FCC), adsorption, and catalysis due to its tunable acidity, pore geometry, and ion-exchange capacity . Nanosized variants (10–15 nm crystallites) retain micropore volumes (~0.30 cm³/g) comparable to conventional FAU, enabling efficient diffusion in bulky molecule reactions .
Properties
InChI |
InChI=1S/Al.Ca.K.Na.O5Si2.H2O.O/c;;;;1-6(2)5-7(3)4;;/h;;;;;1H2;/q;;;;-2;; | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGSUMTVMSWLOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O].[O-][Si](=O)O[Si](=O)[O-].[Na].[Al].[K].[Ca] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlCaH2KNaO7Si2-2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
12174-18-4, 12510-42-8 | |
| Details | Compound: Erionite ((K0-1Na0-1Ca0-0.5)10(Al10Si26O72).30H2O) | |
| Record name | Phillipsite ((K0-1Na0-1Ca0-0.5)4-7(Al4-7Si9-12O32).12H2O) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12174-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Details | Compound: Erionite ((K0-1Na0-1Ca0-0.5)10(Al10Si26O72).30H2O) | |
| Record name | Erionite ((K0-1Na0-1Ca0-0.5)10(Al10Si26O72).30H2O) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12510-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
299.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12173-28-3 | |
| Record name | Faujasite ((K0-1Na0-1Ca0-0.5)3.2-3.8(Al3.2-3.8Si8.2-8.8O24).16H2O) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12173-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Faujasite ((K0-1Na0-1Ca0-0.5)3.2-3.8(Al3.2-3.8Si8.2-8.8O24).16H2O) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Preparation Methods
Conventional Hydrothermal Synthesis
In a typical procedure, reactive aluminosilicate gels are hydrothermally treated at 70–120°C under autogenous pressure. The gel composition often includes sodium aluminate, colloidal silica, and sodium hydroxide, with molar ratios optimized to favor Faujasite nucleation. For example, a gel with SiO₂/Al₂O₃ = 5–8 and Na₂O/SiO₂ = 0.5–1.0 crystallizes into Faujasite-Y within 24–48 hours.
Key Parameters:
Low-Temperature Hydrothermal Synthesis
Recent advances enable crystallization at 75°C using organosilanes as growth modifiers. For instance, tetraethyl orthosilicate (TEOS) and sodium aluminate are combined with 3-(trimethoxysilyl)propyl dimethyloctadecyl ammonium chloride to form plate-like Faujasite-Y crystals. This method eliminates seeding steps and reduces energy consumption.
Alkaline Fusion-Hydrothermal Method
This two-stage method converts silica-rich precursors like fly ash into Faujasite, enhancing sustainability and reducing raw material costs.
Pretreatment of Fly Ash
Fly ash is ground, sieved (<100 μm), and subjected to:
Alkaline Fusion and Hydrothermal Treatment
The purified ash is fused with NaOH (1:1.2 weight ratio) at 550°C for 3 hours, followed by hydrothermal treatment at 100°C for 12 hours. This yields Faujasite-Na with a surface area of 460 m²/g, compared to 6 m²/g for raw fly ash.
Outcomes:
| Parameter | Fly Ash | Faujasite-Na |
|---|---|---|
| Surface Area (m²/g) | 6 | 460 |
| Crystal Size (nm) | 35.0 | 38.7 |
OSDA-Assisted Synthesis
Organic structure-directing agents (OSDAs) enable precise control over framework topology and SAR.
Quaternary Alkylammonium Ions
Bulky OSDAs like benzyltrimethylammonium hydroxide direct the crystallization of high-silica Faujasite-Y (SAR = 15.6) by stabilizing specific pore architectures. These agents are added to low-alkalinity gels (OH⁻/SiO₂ = 0.1–0.2) and aged with FAU nuclei to accelerate crystallization.
Organosilane Modifiers
Organosilanes such as 3-(trimethoxysilyl)propyl dimethyloctadecyl ammonium chloride induce anisotropic growth, producing layer-like Faujasite-Y with plate-like morphologies. Synthesized at 75°C for 5–10 days, these materials exhibit enhanced acid site uniformity and catalytic performance in hydrocarbon cracking.
Comparative Analysis of Synthesis Methods
| Method | Temperature (°C) | Time | SAR | Surface Area (m²/g) | Key Advantage |
|---|---|---|---|---|---|
| Conventional Hydrothermal | 70–120 | 12–72 hrs | 5–9 | 300–600 | High crystallinity |
| Alkaline Fusion-Hydrothermal | 550 (fusion) | 12 hrs | 2–4 | 460 | Utilizes industrial waste |
| OSDA-Assisted | 75–120 | 5–10 days | 7–15.6 | 450–700 | Tunable acidity and morphology |
Post-Synthetic Modifications
Ion Exchange
Faujasite’s inherent cations (Na⁺, K⁺, Ca²⁺) are exchanged with NH₄⁺ or rare-earth ions via aqueous solutions (1 M NH₄NO₃, 60°C, 6 hours) to enhance acidity and stability.
Chemical Reactions Analysis
Types of Reactions: Faujasite undergoes various chemical reactions, including:
Ion Exchange: Faujasite can exchange its cations (e.g., Na(^+), K(^+), Ca(^{2+})) with other cations in solution.
Adsorption: It can adsorb molecules within its porous structure, making it useful as a molecular sieve.
Catalysis: Faujasite acts as a catalyst in reactions such as cracking, hydrocracking, and isomerization.
Common Reagents and Conditions:
Ion Exchange Reactions: Typically involve aqueous solutions of the desired cations at ambient temperatures.
Adsorption Reactions: Conducted under controlled pressure and temperature conditions to optimize adsorption capacity.
Catalytic Reactions: Often performed at elevated temperatures and pressures, with specific reagents depending on the reaction type.
Major Products:
Ion Exchange: Results in the formation of faujasite with different cation compositions.
Adsorption: Leads to the capture and separation of specific molecules.
Catalysis: Produces various hydrocarbons and other chemicals depending on the reaction.
Scientific Research Applications
Catalytic Applications
Cracking Catalysts in Petroleum Refining
Faujasite is predominantly utilized in the petroleum industry as a cracking catalyst. Over 98% of refineries globally employ synthetic faujasite for processes such as hydrocracking, which converts heavy hydrocarbons into lighter products like gasoline and jet fuels . The zeolite's high surface area and porosity facilitate the breaking of carbon bonds, enhancing fuel production efficiency.
Other Catalytic Processes
Faujasite has also been employed in various catalytic processes:
- Methanol to Gasoline Conversion : This process utilizes faujasite to convert methanol into gasoline through a series of chemical reactions.
- NOx Emission Control : Faujasite can be used with ammonia to reduce nitrogen oxides (NOx) emissions from combustion engines, converting them into harmless nitrogen and water .
Environmental Remediation
Heavy Metal Ion Removal
Recent studies have demonstrated the efficacy of faujasite in removing heavy metal ions from wastewater. For instance, research indicates that faujasite synthesized from illite effectively removes Cr³⁺ and Ni²⁺ ions from electroplating wastewater . The adsorption process is rapid, with significant removal achieved within minutes:
- Cr³⁺ Removal Efficiency : Up to 99% removal within 45 minutes.
- Ni²⁺ Removal Efficiency : Ranges from 44.74% to 78.30% depending on conditions .
Sorption Characteristics
The sorption characteristics of faujasite allow for effective ion exchange and adsorption, making it suitable for treating contaminated water sources . The kinetics of heavy metal adsorption reveal that both Cr³⁺ and Ni²⁺ are quickly removed, with higher initial efficiencies observed at lower concentrations.
Drug Delivery Systems
Carrier for Antituberculosis Drugs
Faujasite has shown promise as a modified delivery carrier for drugs like isoniazid, particularly in enhancing drug stability and release profiles under acidic conditions . Key findings include:
- Optimal pH for Adsorption : Maximum adsorption of isoniazid occurs at pH 3.
- Release Behavior : The hybrid material maintains the drug's release profile while providing stability in acidic environments, indicating potential for improved formulations in tuberculosis treatment .
Synthesis and Characterization
The synthesis of faujasite can be achieved through various methods, including hydrothermal treatment of raw materials such as kaolin or fly ash. Characterization techniques like X-ray diffraction (XRD), scanning electron microscopy (SEM), and Fourier-transform infrared spectroscopy (FTIR) are used to confirm the structure and properties of synthesized faujasite .
Summary Table of Applications
| Application Area | Specific Use Case | Efficiency/Results |
|---|---|---|
| Catalysis | Cracking catalysts for gasoline production | Over 98% usage in refineries |
| Environmental Remediation | Heavy metal ion removal (Cr³⁺, Ni²⁺) | Cr³⁺ removal up to 99%, Ni²⁺ removal varies |
| Drug Delivery | Carrier for isoniazid | Enhanced stability and controlled release |
Mechanism of Action
Faujasite exerts its effects primarily through its porous structure, which allows for the adsorption and exchange of molecules and ions. The molecular targets include various organic and inorganic compounds that can interact with the zeolite’s framework. The pathways involved often include diffusion through the pores and interaction with active sites within the zeolite .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Compositional Differences
| Property | Faujasite (FAU) | HY Zeolite | Chabazite (CHA) | ZIF-8 (MOF) |
|---|---|---|---|---|
| Framework Type | FAU (12-membered) | FAU (protonated) | CHA (8-membered) | SOD (metal-organic) |
| Pore Size (nm) | 0.74 | 0.74 | 0.38 × 0.38 | 1.16 |
| Si/Al Ratio | 1.1–2.1 | 2.5–3.0 | 2.0–20 | N/A (Zn-imidazolate) |
| Cation Composition | K⁺, Na⁺, Ca²⁺ | H⁺ | Na⁺, Ca²⁺ | Zn²⁺ |
| Thermal Stability | >800°C | ~600°C | ~700°C | ~400°C |
| Key Applications | FCC, adsorption | Acid catalysis | CO₂ capture | Esterification |
Catalytic Performance
- Acidity: Brønsted (HY) vs. Lewis (FAU): Lewis-acidic FAU shows superior selectivity in DMF-to-p-xylene reactions (50% vs. 30% for HY) due to reduced side reactions . Hierarchical FAU: Nanosheet-assembled FAU with mesopores (2–50 nm) enhances benzylation of toluene, achieving 95% conversion vs. 70% for conventional FAU .
- Reaction Efficiency: In FCC processes, FAU catalysts recover ~5% light hydrocarbons at 5% loading in crude oil, outperforming non-zeolite catalysts .
Sorption Properties
| Sorbate | Faujasite Capacity (mol/kg) | Z1-Z4 Zeolites (mol/kg) |
|---|---|---|
| NH₃ | 4.7 | 2.0–2.5 |
| H₂O | 5.2 | 3.8–4.5 |
| CO₂ | 3.5 | 1.2–1.8 |
Faujasite’s high NH₃ and CO₂ uptake stems from its large cavities and hydrogen-bonding capability . Cation-exchanged FAU (e.g., Ca²⁺) shows enhanced NO₂ adsorption (~1.8 mmol/g) vs. Na⁺-FAU (1.2 mmol/g) due to stronger electrostatic interactions .
Stability and Regeneration
Biological Activity
Faujasite, a type of zeolite with the formula , has garnered attention for its diverse biological activities, particularly in drug delivery, antimicrobial properties, and potential applications in tissue engineering. This article delves into the biological activity of faujasite, supported by various studies and findings.
1. Drug Delivery Applications
Faujasite has been explored as a carrier for bioactive ions and drugs, showcasing its potential in modulating cellular functions. A study highlighted its capability to deliver calcium ions to MC3T3-E1 cells, which are crucial for bone tissue engineering. The research demonstrated that varying concentrations of faujasite could significantly influence cell proliferation and matrix secretion over time:
| Zeolite Concentration (wt%) | Ca²⁺ Concentration (mM) | Cell Proliferation Response |
|---|---|---|
| 1 | 5.6 | Moderate |
| 1.5 | 12.6 | High |
| 3 | 19.6 | Saturation reached |
The study concluded that faujasite can effectively modulate cell behavior through ion delivery, making it a promising candidate for applications in tissue engineering and regenerative medicine .
2. Antimicrobial Properties
Faujasite's antimicrobial properties have been extensively studied, particularly when modified with silver cations. Research demonstrated that silver-exchanged faujasite exhibited significant biocidal activity against various bacterial and fungal strains:
| Microorganism | Inhibition Observed |
|---|---|
| Escherichia coli | High |
| Bacillus subtilis | High |
| Aspergillus niger | Moderate |
| Mortierella alpina | Increased growth observed |
The mechanism behind this antimicrobial action includes the disruption of microbial membranes and interference with cellular processes, attributed to the release of silver ions . Additionally, a study on faujasite membranes doped with Zn²⁺ showed bacteriostatic effects rather than bactericidal ones, indicating a potential for selective antimicrobial applications .
3. Environmental Applications
Faujasite has also shown promise in environmental remediation, particularly in removing toxic substances from wastewater. A recent study focused on its ability to adsorb cyanide from aqueous solutions, achieving a maximum adsorption capacity of 73.37 mg/g under optimal conditions:
| Parameter | Optimal Value |
|---|---|
| pH | 7 |
| Contact Time (min) | 130 |
| Temperature (°C) | Room Temperature |
The findings suggest that faujasite could be an effective material for environmental cleanup efforts, particularly in cyanide-contaminated sites .
Case Study: Anticancer Drug Delivery
A notable investigation involved loading anticancer drugs into faujasite and studying their release profiles in simulated body fluids (SBF). The results indicated a rapid release of the drug within the first hour, with up to 76% released, demonstrating the zeolite's potential as a drug delivery system .
Case Study: Peri-implantitis Treatment
Another study assessed the antibacterial effect of faujasite sourced from patients with peri-implantitis. The results indicated that specific concentrations of faujasite effectively inhibited the growth of anaerobic bacteria associated with implant failure .
Q & A
Q. What are the critical parameters for synthesizing phase-pure Faujasite, and how do deviations impact its structure?
Methodological Answer: Phase-pure Faujasite synthesis requires strict control of:
- Si/Al ratio (3.2–3.8): Higher Si content enhances thermal stability but reduces ion-exchange capacity. Adjust using sodium silicate/aluminate precursors .
- Hydrothermal conditions: Temperatures of 80–100°C and aging times of 24–72 hours are typical. Prolonged aging may induce competing zeolite phases (e.g., sodalite) .
- Template agents: Organic structure-directing agents (e.g., tetramethylammonium hydroxide) guide framework assembly. Post-synthesis calcination at 550°C removes templates without collapsing pores .
Q. Which characterization techniques are most effective for analyzing Faujasite’s structural and compositional variability?
Methodological Answer:
- XRD: Identifies crystallinity and phase purity. Compare peaks with reference patterns (e.g., JCPDS 39-1380). Broadening indicates nanosized crystals or defects .
- SEM/TEM: Resolves crystal morphology (octahedral vs. spherical) and size distribution. Nanosized Faujasite (50–200 nm) enhances catalytic surface area .
- NMR (<sup>27</sup>Al, <sup>29</sup>Si): Quantifies Al coordination (tetrahedral vs. octahedral) and Si/Al ordering. Dealumination during ion exchange can be tracked via <sup>27</sup>Al signal loss .
- BET Surface Area: Measures microporosity (typical range: 500–800 m²/g). Sudden drops suggest pore blockage or framework collapse .
Q. How does the Si/Al ratio influence Faujasite’s catalytic and adsorptive properties?
Methodological Answer: The Si/Al ratio determines:
- Acidity: Lower Si/Al increases Brønsted acid sites (protonated Al-O(H)-Si groups), critical for cracking reactions. Titration with NH3-TPD quantifies acid strength .
- Hydrothermal Stability: Higher Si/Al reduces Al leaching in steam-rich environments (e.g., fluid catalytic cracking units) .
- Ion-Exchange Capacity: Lower Si/Al enhances cation exchange (e.g., NH4<sup>+</sup> → H<sup>+</sup> for acid catalysis) .
Experimental Design Tip: Use controlled dealumination (e.g., steam treatment at 500°C) to simulate industrial aging and correlate Si/Al changes with activity loss via GC-MS product analysis .
Advanced Research Questions
Q. How can researchers address structural instability in Faujasite during dealumination for acid catalysis?
Methodological Answer:
- In Situ XRD/PDF: Monitor framework distortion during NH4<sup>+</sup> exchange and calcination. Lattice contraction >2% indicates irreversible collapse .
- Post-Synthesis Stabilization:
- Computational Modeling: DFT simulations predict Al migration pathways and identify stabilizing dopants (e.g., La<sup>3+</sup>) .
Q. What methodological strategies optimize Faujasite-MOF composites for bifunctional catalysis (e.g., esterification + aldol condensation)?
Methodological Answer:
- One-Pot Synthesis: Co-crystallize Faujasite with ZIF-8 by adjusting pH (10–12) and ligand concentration (2-methylimidazole:Zn<sup>2+</sup> = 8:1). Ensures epitaxial growth without phase separation .
- Interface Analysis:
- Reactivity Testing: Use probe reactions like acetic acid + ethanol esterification (Faujasite-driven) followed by furfural aldol condensation (ZIF-8-driven). Track kinetics via Arrhenius plots to identify rate-limiting steps .
Q. How do discrepancies in reported chemical formulas (e.g., hydration variability) impact reproducibility in Faujasite studies?
Methodological Answer:
- Hydration Control: Store samples in desiccators (30% RH) and characterize via TGA to quantify H2O content. Variations >5 wt% require recalibration of adsorption models .
- Cation Compensation: Natural Faujasite often contains Ca<sup>2+</sup>/Mg<sup>2+</sup>, while synthetic forms are Na<sup>+</sup>-dominant. Use ICP-OES to quantify cations and adjust ion-exchange protocols .
- Formula Standardization: Report compositional ranges (e.g., (Na0.5–1K0–0.5)3.5Al7Si17O48·32H2O) to reflect natural vs. synthetic variability .
Q. What theoretical frameworks guide mechanistic studies of Faujasite-mediated reactions?
Methodological Answer:
- Zeolite Acid Strength Models: Use the Sanderson Electronegativity Scale to predict proton donor ability. Correlate with turnover frequency (TOF) in cracking reactions .
- Diffusion-Limited Kinetics: Apply the Thiele modulus to assess pore accessibility. For bulky molecules (e.g., toluene), hierarchical Faujasite reduces diffusional barriers .
- Molecular Dynamics (MD): Simulate guest molecule trajectories in Faujasite supercages. Validate with quasi-elastic neutron scattering (QENS) .
Key Challenges and Contradictions
- Chemical Formula Variability: reports (Na2,Ca)3.5Al7Si17O48·32H2O, differing from the user-provided formula. This reflects natural vs. synthetic compositional flexibility, requiring explicit reporting in studies .
- Dealumination Mechanisms: While attributes framework collapse to Al migration, suggests steam-induced hydrolysis dominates. Resolve via in situ TEM with EELS mapping .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
